N-Methoxy-N-methylhexa-2,4-dienamide
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Overview
Description
N-Methoxy-N-methylhexa-2,4-dienamide is a chemical compound known for its unique structure and properties It is a derivative of hexa-2,4-dienamide, where the nitrogen atom is substituted with a methoxy and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methylhexa-2,4-dienamide can be achieved through several methods. One common approach involves the reaction of ketene dithioacetal with aromatic ketones. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, in a solvent like dimethyl sulfoxide (DMSO). The process involves a cascade reaction that includes the addition of ketene dithioacetal to the ketone, elimination of a methylthiolate anion, intramolecular cyclization, and ring opening .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process may include techniques such as crystallization, distillation, and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-methylhexa-2,4-dienamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-Methoxy-N-methylhexa-2,4-dienamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of N-Methoxy-N-methylhexa-2,4-dienamide involves its interaction with molecular targets and pathways. The methoxy and methyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-Methoxy-N-methylhexa-2,4-dienamide can be compared with other similar compounds, such as:
Hexa-2,4-dienamide: The parent compound without the methoxy and methyl substitutions.
N-Methoxyhexa-2,4-dienamide: A derivative with only the methoxy group.
N-Methylhexa-2,4-dienamide: A derivative with only the methyl group.
Uniqueness
The presence of both methoxy and methyl groups in this compound imparts unique properties, such as enhanced stability, reactivity, and potential biological activity. These characteristics make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
121712-54-7 |
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Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
N-methoxy-N-methylhexa-2,4-dienamide |
InChI |
InChI=1S/C8H13NO2/c1-4-5-6-7-8(10)9(2)11-3/h4-7H,1-3H3 |
InChI Key |
GBAODMWSGUNKPW-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC(=O)N(C)OC |
Origin of Product |
United States |
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